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C6H9GdO6

Cat. No.: B1244094
M. Wt: 337.4 g/mol
InChI Key: QINNUTHLHOUWQT-UHFFFAOYSA-N
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Description

Overview of Gadolinium(III) Coordination Compounds in Contemporary Inorganic Chemistry

Gadolinium(III) (Gd³⁺) is a member of the lanthanide series and is notable for its unique electronic properties. With seven unpaired electrons in its 4f shell, Gd³⁺ is highly paramagnetic, a property that makes its coordination compounds valuable in various applications. d-nb.infostanford.edu The large ionic radius of Gd³⁺ allows for high coordination numbers, typically ranging from 7 to 10, leading to a diverse range of molecular geometries. stanford.edunih.gov

The coordination compounds of gadolinium(III) are a focal point of research due to their fascinating magnetic and luminescent properties. rsc.org These compounds are explored for applications such as contrast agents in Magnetic Resonance Imaging (MRI) and as magnetic coolants. stanford.edursc.org The synthesis of novel gadolinium(III) coordination compounds often involves the use of various organic ligands to create stable and functional complexes. lpnu.uachemrxiv.orggrafiati.com Researchers are actively investigating new ligands, such as β-diketones and Schiff bases, to tailor the properties of these compounds for specific applications. lpnu.uaresearchgate.net

Significance of Acetate (B1210297) Ligands in Rare Earth Element Coordination Chemistry

Acetate (CH₃COO⁻) is a versatile carboxylate ligand that plays a crucial role in the coordination chemistry of rare earth elements, including gadolinium. uni-koeln.descispace.com Carboxylate ligands, in general, are favored for complexing with rare earth ions due to the hard Lewis basic nature of their oxygen donor atoms, which complements the hard Lewis acidic character of the rare earth cations. nih.gov

The coordination of acetate ligands to rare earth ions can result in the formation of various structures, from simple mononuclear complexes to intricate coordination polymers. uni-koeln.deresearchgate.net The solubility of rare earth carboxylates, which can be a challenge, can be improved by the addition of other chelating ligands, leading to the formation of mixed-ligand complexes. mdpi.com These mixed-ligand systems are instrumental in the fabrication of oxide materials through processes like chemical solution deposition. mdpi.com The stability of acetate complexes with trivalent lanthanides, including gadolinium, has been a subject of study for decades, providing a foundational understanding of their behavior in solution. scispace.com

Scope and Research Trajectories of Gadolinium(III) Acetate Complexes

Gadolinium(III) acetate serves as a precursor in the synthesis of a wide array of more complex gadolinium compounds. osti.govcsic.es Research is ongoing to develop new synthetic routes and to understand the formation mechanisms of various gadolinium complexes derived from the acetate salt. researchgate.net

One significant area of research is the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles. csic.esresearchgate.net Gadolinium(III) acetate is used as a starting material in these syntheses, which are being explored for their potential in biomedical applications. csic.esresearchgate.net Another avenue of research involves the creation of novel coordination complexes with tailored properties. For instance, new tetrapyrazinoporphyrazine complexes containing gadolinium(III) acetate have been synthesized and characterized for their spectroscopic and fluorescent properties, suggesting potential use in electronic and optical materials. dergipark.org.trresearchgate.net

Furthermore, the study of mixed-ligand complexes involving acetate and other organic molecules continues to be an active field. These studies aim to create compounds with enhanced stability and specific functionalities. researchgate.net The investigation into the magnetic properties of gadolinium acetate-derived complexes is also a key research direction, with potential applications in materials science. rsc.org

Below is a table summarizing key properties and identifiers for Gadolinium(III) Acetate:

Property/IdentifierValue/InformationSource(s)
Chemical Formula C6H9GdO6 scbt.com
Molecular Weight 334.38 g/mol (anhydrous basis) scbt.comsigmaaldrich.com
Appearance White crystalline powder/solid fishersci.seereztech.com
CAS Number 100587-93-7 (for the hydrate) scbt.comsigmaaldrich.com
Synonyms Gadolinium acetate hydrate (B1144303), Gadolinium triacetate hydrate sigmaaldrich.com
Solubility Soluble in water cymitquimica.comfishersci.se
Key Applications in Research Precursor for synthesis, laboratory reagent, research in materials science and biomedicine. fishersci.seosti.govcsic.es

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12GdO6 B1244094 C6H9GdO6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12GdO6

Molecular Weight

337.4 g/mol

IUPAC Name

acetic acid;gadolinium

InChI

InChI=1S/3C2H4O2.Gd/c3*1-2(3)4;/h3*1H3,(H,3,4);

InChI Key

QINNUTHLHOUWQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.[Gd]

Synonyms

gadolinium (+3) acetate
gadolinium acetate

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Gadolinium Iii Acetate Derivatives

Conventional Synthesis Routes for Gadolinium(III) Acetate (B1210297) Hydrate (B1144303)

The traditional and most straightforward method for synthesizing gadolinium(III) acetate hydrate involves the reaction of gadolinium oxide (Gd2O3) with acetic acid. wikipedia.org In a typical procedure, gadolinium oxide is refluxed with glacial acetic acid until the solution becomes clear, indicating the completion of the reaction. chembk.comgoogle.com Subsequently, deionized water is added, and the mixture is stirred further. chembk.com The final product, gadolinium(III) acetate hydrate, is obtained as a white crystalline powder after evaporation of the solvent and vacuum drying. wikipedia.orgchembk.com This method is valued for its simplicity and the high purity of the resulting product. chembk.com

A notable variation of this method involves the crystallization of gadolinium acetate tetrahydrate from an aqueous solution formed by the reaction of gadolinium oxide and acetic acid. wikipedia.org The chemical equation for this reaction is:

Gd₂O₃ + 6 CH₃COOH + 5 H₂O → [(Gd(CH₃COO)₃(H₂O)₂)₂]·4H₂O wikipedia.org

This conventional approach is widely used for producing gadolinium acetate for various applications, including as a laboratory reagent and in the manufacturing of catalysts and optical glasses. fishersci.fi

Novel Approaches in the Preparation of C6H9GdO6 Complexes

Recent research has focused on developing new synthesis methods for gadolinium(III) acetate complexes to control particle size, morphology, and properties for specific applications.

Hydrothermal and Solvothermal Synthesis Techniques

Hydrothermal and solvothermal methods have emerged as powerful techniques for synthesizing a variety of nanomaterials, including those derived from gadolinium(III) acetate. orientjchem.orgresearchgate.net These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures.

For instance, gadolinium phosphate (B84403) (GdPO₄) nanophosphors doped with other rare-earth elements have been successfully synthesized using a hydrothermal procedure starting from gadolinium(III) acetate hydrate. orientjchem.org In a typical synthesis, the acetate salt is dissolved in a solution and subjected to hydrothermal treatment to produce the desired nanoparticles. orientjchem.org This technique allows for excellent control over the crystallinity and morphology of the final product. orientjchem.org

Solvothermal synthesis has also been employed to create complex gadolinium-containing materials. For example, rare earth bisphthalocyanines, including a gadolinium derivative, have been prepared via a solvothermal reaction involving a rare earth(III) acetylacetonate. researchgate.net This approach offers high product yields after purification. researchgate.net The choice of solvent and reaction conditions in solvothermal synthesis plays a crucial role in determining the structure and properties of the resulting complexes. rsc.orgmit.edumdpi.com

Polyol-Free and Room Temperature Synthesis Methods

The development of synthesis routes that avoid the use of polyol solvents and can be conducted at room temperature represents a significant advancement. A novel, polyol-free method for synthesizing gadolinium oxide (Gd₂O₃) nanoparticles from gadolinium(III) acetate has been reported. psu.edudiva-portal.orgdiva-portal.org This synthesis is performed at room temperature by reacting gadolinium(III) acetate in dimethyl sulfoxide (B87167) with tetramethylammonium (B1211777) hydroxide (B78521) in ethanol. psu.edu The resulting nanoparticles are small (4-5 nm), stable, and water-soluble. psu.edudiva-portal.orgdiva-portal.org This method is advantageous as it is fast, avoids high temperatures, and eliminates the need for polyol solvents, which can be difficult to remove. psu.edu

Room temperature synthesis has also been successfully applied to produce phase-pure hexagonal β-NaGdF₄ nanocrystallites using gadolinium(III) acetate hydrate as a precursor. osti.gov This method involves stirring the rare earth acetate with sodium chloride and ammonium (B1175870) fluoride (B91410) in ethylene (B1197577) glycol for an extended period. osti.gov The ability to synthesize these materials at room temperature simplifies the process and reduces energy consumption. osti.gov

Synthesis of Functionalized Gadolinium(III) Acetate Precursors

Gadolinium(III) acetate serves as a versatile starting material for the synthesis of more complex and functionalized derivatives, particularly those involving modified ligands.

Design and Synthesis of Ligand-Modified Gd(III) Acetate Complexes

The design and synthesis of ligand-modified gadolinium(III) complexes are driven by the need for materials with specific properties, often for applications in magnetic resonance imaging (MRI). nih.gov The modification of ligands around the gadolinium ion can significantly influence the complex's stability, relaxivity, and water exchange kinetics. nih.govijshr.com

For example, hexadentate ligands with multiple acetate arms have been designed and synthesized to create highly stable, water-soluble Gd(III) complexes. ijshr.com The synthesis typically involves reacting the custom-designed ligand with a gadolinium salt, such as gadolinium(III) chloride, in a 1:1 molar ratio. ijshr.com

Another approach involves the use of macrocyclic poly(amino carboxylates) like DOTA and its derivatives. researchgate.net These ligands form highly stable complexes with gadolinium(III). The synthesis of these complexes often starts from a gadolinium source and the carefully synthesized macrocyclic ligand. researchgate.net Researchers have also explored modifying the ligand scaffold, for instance, by replacing an acetate group with a propionate (B1217596) or phosphonate (B1237965) group, to fine-tune the properties of the resulting gadolinium complex. rsc.org

Furthermore, gadolinium(III) acetate has been used in the synthesis of porphyrin-based complexes. gcsu.edu The insertion of the gadolinium ion into the porphyrin macrocycle often requires specific reaction conditions and may involve the use of a brominated porphyrin to accommodate the large Gd(III) ion. gcsu.edu Organosilicon ligands have also been developed and attached to cyclen derivatives to create multi-site ligands capable of coordinating several gadolinium centers, leading to materials with enhanced properties. mdpi.com

The synthesis of these functionalized precursors often involves multi-step procedures, starting with the synthesis of the organic ligand, followed by complexation with a gadolinium source. mdpi.com

Incorporation into Porphyrin and Phthalocyanine (B1677752) Systems

The integration of gadolinium(III) ions, often from gadolinium(III) acetate (C₆H₉GdO₆), into the core of porphyrin and phthalocyanine macrocycles is a significant area of synthetic chemistry. These large, aromatic ring systems act as powerful chelating agents, forming stable complexes with the lanthanide ion. The synthetic strategies employed typically involve the reaction of a gadolinium salt with either a pre-formed macrocycle or with the precursor molecules that cyclize in the presence of the metal ion, a process known as template synthesis. The resulting metallomacrocycles are investigated for a variety of applications leveraging their unique physicochemical properties.

The synthesis of gadolinium-phthalocyanine complexes can be achieved through several established pathways. One common method involves the reaction of a substituted phthalonitrile (B49051) with a gadolinium salt. For instance, an oxidized (phthalocyaninato)gadolinium(III) double-decker complex, GdPc₂˙, has been synthesized through the interaction of o-phthalonitrile with gadolinium acetate. rsc.org A similar approach is used for phthalocyanine analogs, such as tetrapyrazinoporphyrazines (TPyzPzs), which are also known as azaphthalocyanines. dergipark.org.tr A novel tetrakis-(2-methyl pyrazino)porphyrazinato gadolinium(III) acetate complex was synthesized from gadolinium(III) acetate and 2,3-Dicyano-5-methyl pyrazine. researchgate.net The resulting complex was reported to be highly soluble in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) without aggregating. dergipark.org.tr

Alternatively, direct metalation of a pre-formed phthalocyanine ligand is also a viable route. A gadolinium bis-phthalocyanine sandwich complex was synthesized by reacting 1,4,8,11,15,18,22,25-octakis(octyl)phthalocyanine with gadolinium acetate. core.ac.uk This reaction was conducted under reflux conditions in octanol (B41247), using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter. core.ac.uk The synthesis of phenyl-substituted pyrazinoporphyrazine complexes of rare-earth elements has also been developed, yielding compounds like [2,3,9,10,16,17,23,24-Octaphenyl-1,4,8,11,15,18,22,25-octaazaphthalocyaninato]gadolinium acetate with a reported yield of 63%. uantwerpen.be

Table 1: Synthesis of Gadolinium-Phthalocyanine Derivatives

ReactantsReaction ConditionsProductReference
1,4,8,11,15,18,22,25-octakis(octyl)phthalocyanine; Gadolinium acetateReflux in octanol with DBU as a promoterGadolinium bis-phthalocyanine sandwich complex (8GdPc2) core.ac.uk
o-phthalonitrile; Lanthanide acetateNot specifiedOxidized (phthalocyaninato)gadolinium(iii) double-decker complex (GdPc₂˙) rsc.org
5,6-Diphenylpyrazine-2,3-dicarbonitrile; Gadolinium acetateNot specified[2,3,9,10,16,17,23,24-Octaphenyl-1,4,8,11,15,18,22,25-octaazaphthalocyaninato]gadolinium acetate uantwerpen.be
2,3-Dicyano-5-methyl pyrazine; Gadolinium(III) acetateDry nitrogen atmospheretetrakis-(2-methyl pyrazino)porphyrazinato gadolinium(III) acetate (Gd(OAc)TPyzPz) researchgate.net

The insertion of gadolinium into porphyrin rings follows similar synthetic principles, often requiring harsh conditions to drive the reaction. The synthesis of the Gd(III) porphyrin derivative of octabrominated meso-tetrakis(N-methyl-4-pyridyl)porphyrin (GdTMPyPBr₈⁵⁺) was accomplished by refluxing the free-base porphyrin ligand (H₃TMPyPBr₈⁵⁺) with a Gd(III) ion source, such as gadolinium(III) acetate, at a pH of 7. gcsu.edu This particular synthesis was noted to require high temperatures and long reaction times to achieve metal insertion into the porphyrin core. gcsu.edugcsu.edu To overcome these demanding conditions, an alternative two-step method has been proposed, which involves first preparing a more reactive lithium-porphyrin derivative that can subsequently react with the Gd(III) ion at room temperature. gcsu.edugcsu.edu While not a direct insertion of gadolinium acetate into the porphyrin core, another strategy involves appending gadolinium chelates to a porphyrin scaffold. For example, a theranostic agent was created by linking four [GdDTTA]⁻ complexes to a meso-tetraphenylporphyrin core, demonstrating a modular approach to creating gadolinium-porphyrin systems. acs.orgresearchgate.net

Table 2: Synthesis of Gadolinium-Porphyrin Derivatives

ReactantsReaction ConditionsProductReference
H₃TMPyPBr₈⁵⁺ (octabrominated meso-tetrakis(N-methyl-4-pyridyl)porphyrin); Gd(III) ion (from Gd(OAc)₃ or GdCl₃)Reflux, pH 7, high temperature, long reaction timeGdTMPyPBr₈⁵⁺ gcsu.edugcsu.edu
Lithium porphyrin derivative; Gd(III) ionRoom temperatureGd(III) porphyrin complex gcsu.edu

Advanced Coordination Chemistry and Structural Elucidation of C6h9gdo6

Metal-Ligand Interactions and Coordination Geometries of Gd(III) Acetate (B1210297)

The interaction between the hard Lewis acidic Gd(III) ion and the hard oxygen donor atoms of the acetate ligands is predominantly electrostatic. nih.gov This interaction leads to the formation of stable complexes with high coordination numbers, typically eight or nine. acs.orgmri-q.com The geometry of these complexes is influenced by a variety of factors, including the coordination mode of the acetate ligands and the presence of other molecules in the coordination sphere.

Influence of Acetate Coordination Modes (e.g., μ-η²:η¹, syn-syn μ-η¹:η¹)

The acetate anion exhibits remarkable versatility in its coordination to metal centers, and this is particularly evident in gadolinium(III) complexes. Several distinct coordination modes have been identified, which are crucial in the formation of polynuclear and polymeric structures.

In homodinuclear lanthanide complexes, including those of gadolinium, acetate anions have been observed to bridge two metal centers in different ways. Two common patterns are the μ2:η¹:η¹ and μ2:η¹:η² coordination modes. researcher.liferesearchgate.netfrontiersin.org In the μ2:η¹:η¹ mode, each oxygen atom of the carboxylate group coordinates to one metal ion. In the more complex μ2:η¹:η² mode, one oxygen atom is shared between the two metal centers, while the other oxygen is coordinated to only one of them.

Role of Hydration and Solvation in the Gadolinium(III) Coordination Sphere

Water molecules are frequently involved in the primary coordination sphere of the Gd(III) ion in its acetate complexes, significantly influencing the final structure. The most common hydrated form is gadolinium(III) acetate tetrahydrate. rsc.org In the solid state, this compound exists as a dimer where each gadolinium atom is nine-coordinate. rsc.orgeurjchem.com The coordination sphere of each Gd(III) ion is completed by three bidentate acetate groups, two water molecules, and a bridging oxygen atom from an adjacent acetate group. rsc.orgeurjchem.com

The number of coordinated water molecules, often referred to as the hydration number (q), is a critical parameter in the design of gadolinium-based complexes for applications such as magnetic resonance imaging (MRI), as it can influence the relaxivity of the complex. mdpi.com Even in complexes with other ligands, water molecules often occupy available coordination sites. For instance, in a mononuclear gadolinium(III) trifluoroacetate (B77799) complex with 1,10-phenanthroline, a single water molecule completes the nine-coordinate environment of the gadolinium ion. conicet.gov.ar The presence and number of coordinated water molecules are thus a defining feature of the coordination chemistry of gadolinium(III) acetate.

Structural Analysis of Mononuclear and Polynuclear Gd(III) Acetate Species

The versatility of the acetate ligand's coordination modes and the high coordination number preference of Gd(III) give rise to a rich variety of both mononuclear and polynuclear species.

Mononuclear Species: While simple mononuclear gadolinium(III) acetate complexes are less common in the solid state due to the tendency of acetate to act as a bridging ligand, mononuclear Gd(III) complexes featuring acetate or other carboxylate ligands have been structurally characterized. For example, a mononuclear gadolinium(III) complex with pyridoxine (B80251) and chloride ligands, [Gd(pyr)2(H2O)4]Cl3·2H2O, features an eight-coordinate Gd(III) ion. mdpi.com In another example, a mononuclear gadolinium(III) complex with a Schiff base ligand and nitrate (B79036) anions, the gadolinium ion is also in a trivalent oxidation state. nih.gov The study of such mononuclear complexes provides insight into the fundamental coordination preferences of the Gd(III) ion.

Polynuclear Species: Polynuclear gadolinium(III) acetate complexes are more prevalent. The aforementioned gadolinium(III) acetate tetrahydrate is a prime example of a polynuclear species, specifically a dimer. rsc.orgeurjchem.com In this dimeric structure, the two gadolinium centers are bridged by acetate oxygen atoms. rsc.orgeurjchem.com Other polynuclear gadolinium complexes with bridging acetate or other carboxylate ligands have also been reported, forming chains or more complex three-dimensional networks. acs.orgresearchgate.net For instance, a one-dimensional coordination polymer of gadolinium(III) dibromoacetate has been synthesized where the repeating monomeric units are bridged by the dibromoacetate ligand. eurjchem.comsemanticscholar.org The study of these polynuclear structures is essential for understanding the factors that govern the assembly of extended gadolinium(III) carboxylate frameworks.

Crystallographic Insights into Gadolinium(III) Acetate Complexes

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of crystalline materials. It has provided invaluable information on the coordination geometries, bond lengths, bond angles, and intermolecular interactions in gadolinium(III) acetate and related complexes.

Single-Crystal X-ray Diffraction Studies on Coordination Polymers

Single-crystal X-ray diffraction studies have been instrumental in elucidating the structures of coordination polymers based on gadolinium(III) and carboxylate ligands. For instance, the crystal structure of gadolinium(III) acetate tetrahydrate was determined by this method, revealing a triclinic crystal system with the space group P-1. rsc.org The analysis provided precise cell parameters and confirmed the dimeric nature of the compound in the solid state. rsc.orgeurjchem.com

In another study, a one-dimensional coordination polymer of gadolinium(III) dibromoacetate with 4,4'-bipyridine, [Gd(4-bpy)(CBr2HCOO)3(H2O)]n, was characterized by single-crystal X-ray diffraction. eurjchem.comsemanticscholar.org This analysis revealed an eight-coordinate gadolinium atom with an unsymmetrical geometry. eurjchem.comsemanticscholar.org Such studies are crucial for understanding how different ligands and reaction conditions can lead to the formation of diverse polymeric architectures.

Table 1: Crystallographic Data for Selected Gadolinium(III) Acetate and Related Complexes

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Z Ref.
Gadolinium(III) acetate tetrahydrate [Gd(CH3COO)3(H2O)2]2·4H2O Triclinic P-1 10.790(2) 9.395(3) 8.941(3) 60.98(2) 88.50(2) 62.31(2) 2 rsc.orgeurjchem.com
Gadolinium dibromoacetate polymer [Gd(4-bpy)(CBr2HCOO)3(H2O)]n Triclinic P-1 9.7368(4) 11.5416(4) 11.7634(4) 104.2750(10) 94.060(2) 92.6900(10) 2 eurjchem.comsemanticscholar.org

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of gadolinium(III) acetate complexes is often stabilized by a network of intermolecular interactions, with hydrogen bonding playing a particularly important role, especially in hydrated structures. mdpi.com In the crystal structure of gadolinium(III) acetate tetrahydrate, both the coordinated and lattice water molecules are involved in an extensive hydrogen-bonding network. researchgate.net

Stereochemical Aspects and Chiral Recognition in Gadolinium(III) Acetate Derivatives

The stereochemistry of gadolinium(III) acetate and its derivatives is a nuanced area of coordination chemistry, largely dictated by the large ionic radius and high coordination numbers favored by the Gd(III) ion. stanford.edu The inherent flexibility of the acetate ligand, combined with the coordination preferences of gadolinium, gives rise to a variety of structural motifs, including monomeric, dimeric, and polymeric forms. acs.orgrsc.org The introduction of chiral ligands to create gadolinium(III) acetate derivatives has become a significant strategy, particularly in the development of advanced materials and contrast agents for magnetic resonance imaging (MRI). nih.govd-nb.info This section delves into the stereochemical complexities of gadolinium(III) acetate derivatives and the principles of chiral recognition in these systems.

The fundamental structure of gadolinium(III) acetate often features hydrated forms in the solid state. A notable example is gadolinium(III) acetate tetrahydrate, which exists as a dimeric species. rsc.org In this structure, two gadolinium atoms are bridged by oxygen atoms from the acetate groups. Each gadolinium atom achieves a coordination number of nine, being bonded to three bidentate acetate groups, two water molecules, and a bridging oxygen from an adjacent acetate ligand. rsc.org The coordination geometry around the Gd(III) ion in such high-coordinate complexes is typically described as a capped square antiprism (CSAP) or a tricapped trigonal prism (TTP). stanford.edu

The substitution of simple acetate ligands with more complex, chiral carboxylate derivatives or the introduction of chiral auxiliary ligands leads to the formation of chiral gadolinium(III) complexes. A primary motivation for this is to control the stereoisomerism of the resulting complexes, which can influence their physical and chemical properties. nih.govd-nb.info The introduction of chiral centers into the ligand framework can impart a greater degree of rigidity to the coordination sphere, leading to more defined and stable structures. nih.gov

A prominent example of this approach is the use of chiral derivatives of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic chelator. By incorporating symmetrical chiral substituents on the tetraaza ring, it is possible to control the formation of specific stereoisomers of the resulting gadolinium complexes. nih.govosti.gov This strategy not only enhances the rigidity of the DOTA cavity but has also been shown to produce complexes with significantly higher kinetic inertness compared to the parent [Gd(DOTA)]- complex. nih.gov The choice of chiral substituent, from smaller groups like methyl to larger ones, influences the preference for a specific coordination geometry (SAP or TSAP) and can result in a greater degree of pre-organization of the ligand for metal binding. d-nb.info

Chiral recognition is the process by which a chiral molecule or complex interacts differently with the enantiomers of another chiral compound. In the context of gadolinium(III) acetate derivatives, this can manifest in the selective binding of a chiral substrate or in the diastereomeric interactions between a chiral gadolinium complex and a chiral analyte. While direct studies on chiral recognition by simple gadolinium(III) acetate are not abundant, the principles are well-demonstrated in more complex chiral gadolinium systems. For instance, chiral gadolinium complexes can be designed to act as chiral shift reagents in NMR spectroscopy or as catalysts for enantioselective reactions, although research in this specific application for gadolinium acetate derivatives is still emerging. The development of chiral DOTA-based gadolinium complexes represents a significant step towards creating platforms for such applications. nih.govosti.gov

The structural parameters of gadolinium(III) acetate and its derivatives are crucial for understanding their stereochemical properties. The following tables summarize key crystallographic and coordination data for representative gadolinium(III) acetate complexes.

Table 1: Crystallographic Data for Gadolinium(III) Acetate Tetrahydrate

Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 10.790(2)
b (Å) 9.395(3)
c (Å) 8.941(3)
α (°) 60.98(2)
β (°) 88.50(2)
γ (°) 62.31(2)
Z 2

Data sourced from Favas et al. (1980). rsc.org

Table 2: Selected Bond Lengths and Coordination Details for Gadolinium(III) Acetate Complexes

Complex Gd-O Bond Length Range (Å) Gd···Gd Distance (Å) Coordination Number
Gadolinium(III) Acetate Tetrahydrate 2.368(6) – 2.571(4) - 9
[Gd2(Ph2acac)4(μ-OAc)2(MeOH)2] - 4.128(4) 8
[Gd2(OAc)6(H2O)2]n - - 9 (Gd1), 8 (Gd2)

Spectroscopic and Advanced Analytical Characterization of C6h9gdo6

Vibrational Spectroscopy for Ligand-Metal Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the coordination of the acetate (B1210297) ligands to the gadolinium metal center. jmaterenvironsci.comgrafiati.comphotothermal.com

FTIR and Raman spectroscopy are instrumental in analyzing the vibrational modes of the acetate (CH₃COO⁻) ligands in gadolinium acetate. jmaterenvironsci.comphotothermal.comresearchgate.net The coordination of the acetate ion to the gadolinium(III) ion leads to characteristic shifts in the vibrational frequencies of the carboxylate group (COO⁻). jmaterenvironsci.comresearchgate.net

In a study of a gadolinium(III) acetate complex, the FTIR spectrum showed a band at 1728 cm⁻¹ attributed to the –C=O stretching vibration of the acetate group. researchgate.net Other observed bands included those for C–H bending, C–O stretching, and C=C stretching. researchgate.net In another investigation involving gadolinium complexes with carboxylic acids, including those with acetate-like functionalities, Raman spectroscopy was employed to complement IR data. jmaterenvironsci.comjmaterenvironsci.com These studies noted that vibrations of the Gd(III)-Oxygen bonds from carboxylic acids are typically found in the 400-720 cm⁻¹ range, though they may be weak in IR spectra. jmaterenvironsci.com The absence of certain bands from the free acid in the complex's spectrum, such as the O-H and C=O vibrations, confirms the deprotonation and coordination of the ligand to the gadolinium ion. jmaterenvironsci.com

The table below summarizes key vibrational modes observed in gadolinium acetate and related complexes.

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique Reference
–C=O stretch (acetate)1728FTIR researchgate.net
Asymmetric C–H bend1574FTIR dergipark.org.tr
Symmetric C–H bend1425, 1358FTIR researchgate.netdergipark.org.tr
C–O stretch1276FTIR researchgate.netdergipark.org.tr
Gd–O stretch (carboxylate)400 - 720Raman, IR jmaterenvironsci.com

Theoretical calculations, often employing methods like density functional theory (DFT), are crucial for interpreting experimental IR spectra. psu.eduresearchgate.netmit.edu These calculations can predict the vibrational frequencies and intensities for different possible coordination geometries of gadolinium acetate complexes. psu.eduresearchgate.net

For instance, theoretical IR spectra have been calculated for various gadolinium acetate complexes, such as [Gd(OAc)₄(H₂O)₂]⁻ and dimeric structures like [Gd(OAc)₃(H₂O)₂]₂. researchgate.net These theoretical models help to elucidate the molecular capping of gadolinium oxide nanoparticles, where acetate groups are often present on the surface. psu.edu The comparison between calculated and experimental spectra allows for a more definitive assignment of the observed vibrational bands to specific modes of the coordinated acetate ligands. psu.edu The process involves optimizing the geometry of the complex and then calculating the normal modes of vibration, where only modes that induce a change in the molecule's dipole moment are IR active. mit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics

NMR spectroscopy is a versatile technique for studying the dynamic processes of gadolinium acetate in solution, including water exchange and ligand conformation. d-nb.infoacs.org

The paramagnetic nature of the gadolinium(III) ion, with its seven unpaired f-electrons, significantly influences the NMR relaxation times of nearby nuclei. diva-portal.orgnih.gov This property is exploited in ¹⁷O NMR and EPR studies to investigate the exchange of water molecules between the first coordination sphere of the Gd³⁺ ion and the bulk solvent. epfl.chaip.orgaip.org

Studies on the gadolinium(III) aquoion and related complexes, such as gadolinium(III) propylenediaminetetraacetate (GdPDTA⁻), have used variable temperature and pressure ¹⁷O NMR to determine the kinetics of this water exchange. aip.orgaip.orgresearchgate.net For the Gd(III) aquoion, the rate constant for water exchange at 298 K was determined to be 10.6 x 10⁸ s⁻¹. aip.org For the GdPDTA⁻ complex, which also contains coordinated water molecules, the rate is slightly lower at 3.3 x 10⁸ s⁻¹. aip.org These fast exchange rates are a key factor in the efficacy of gadolinium-based contrast agents. The analysis combines ¹⁷O NMR relaxation data with EPR linewidth measurements, interpreted through the Solomon-Bloembergen-Morgan equations. aip.orgaip.org

Parameter [Gd(H₂O)₈]³⁺ [Gd(PDTA)(H₂O)₂]⁻ Reference
Water Exchange Rate (kex²⁹⁸, s⁻¹)10.6 x 10⁸3.3 x 10⁸ aip.org
Activation Volume (ΔV‡, cm³/mol)-3.3 ± 0.2-1.5 ± 0.5 researchgate.net
Rotational Correlation Time (τR²⁹⁸, s)(2.9 ± 0.2) x 10⁻¹¹(7.9 ± 0.3) x 10⁻¹¹ researchgate.net

Proton (¹H) NMR spectroscopy provides information on the structure and dynamics of the acetate ligands themselves. d-nb.info In complexes of lanthanide ions with ligands containing acetate arms, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), ¹H NMR spectra can be broadened due to the paramagnetic effect of Gd³⁺ and dynamic exchange processes. d-nb.info

These dynamic processes include the rotation of the acetate arms and the inversion of the macrocyclic ring in such complexes. d-nb.info In simpler gadolinium acetate structures, ¹H NMR can probe the conformation of the acetate methyl and methylene (B1212753) groups. For ligands with amine groups and acetate pendants, pH-dependent ¹H NMR studies can reveal information about protonation states and the potential for zwitterionic character, where both positive (protonated amines) and negative (deprotonated carboxylates) charges exist on the same molecule. researchgate.netmdpi.com For example, in some gadolinium complexes with amino-carboxylate ligands, a high protonation constant is observed, indicating protonation of a free amino group. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Spectroscopy (NEXAFS) for Electronic Structure and Surface Chemistry

X-ray based techniques like XPS and NEXAFS are powerful for probing the elemental composition, chemical states, and electronic structure of gadolinium acetate, particularly in solid forms or on surfaces. psu.eduresearchgate.netrsc.org

XPS analysis of materials containing gadolinium acetate provides quantitative information about the elements present and their chemical environment. researchgate.netarxiv.org For gadolinium, the Gd 3d or 4d core level spectra are typically analyzed. arxiv.orgxpsdatabase.net The binding energies of the Gd 3d₅/₂ peak (around 1185 eV) and the Gd 4d peak (around 141 eV) are characteristic of the gadolinium chemical state. arxiv.orgxpsdatabase.net In studies of gadolinium oxide nanoparticles capped with acetate, XPS is used to analyze the Gd, O, and C core levels. psu.eduresearchgate.net The O 1s spectrum can distinguish between oxygen in the gadolinium oxide lattice, in acetate groups, and in surface hydroxyl or carbonate species. researchgate.netarxiv.org

NEXAFS, specifically at the oxygen K-edge, provides insights into the unoccupied electronic states. researchgate.net The O K-edge NEXAFS spectrum of gadolinium acetate shows a sharp peak assigned to the O 1s → π* C=O transition within the acetate ligand. researchgate.net In a study of acetate-capped gadolinium oxide nanoparticles, this peak was observed at 531.9 eV. researchgate.net Theoretical calculations of NEXAFS spectra for gadolinium acetate complexes can be compared with experimental results to confirm the nature of surface species. psu.edu

Technique Core Level / Edge Information Obtained Typical Energy (eV) Reference
XPSGd 3d₅/₂Chemical State of Gadolinium~1185 xpsdatabase.net
XPSGd 4dChemical State of Gadolinium~141-147 arxiv.orgxpsdatabase.net
XPSO 1sBonding environment of Oxygen (e.g., Gd-O, C=O, C-O)~531.9 researchgate.netresearchgate.net
NEXAFSO K-edgeUnoccupied electronic states (π* C=O transition)~531.9 researchgate.net

Mass Spectrometry (MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental and Speciation Analysis

Mass spectrometry techniques are fundamental for determining the elemental composition and isotopic distribution of gadolinium in a sample. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a premier method for inorganic elemental analysis, prized for its high sensitivity and precision.

In a typical ICP-MS analysis, a liquid sample is introduced into the instrument, where it is converted into a fine aerosol. This aerosol is then directed into a high-temperature argon plasma (5000–10,000 K), which atomizes the sample and ionizes the constituent elements. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). By monitoring the signal for specific gadolinium isotopes, such as ¹⁵⁸Gd, ICP-MS can provide highly accurate quantification of the total gadolinium content in a sample.

For the analysis of solid gadolinium(III) acetate, a digestion step is typically required to convert the sample into a liquid form. This usually involves heating the compound in a mixture of strong acids, such as nitric acid and hydrogen peroxide, to break down the organic acetate component and dissolve the gadolinium ions. Following digestion, the sample is diluted, and an internal standard (such as indium) may be added to correct for instrumental drift and matrix effects, ensuring the accuracy of the quantification. The lower limit of quantification for gadolinium in solution by ICP-MS can reach the low ng/mL to pg/mL range, making it suitable for trace-level analysis.

Beyond total elemental concentration, ICP-MS is also a powerful detector for speciation analysis, which aims to identify and quantify the different chemical forms of an element. When coupled with a separation technique like liquid chromatography, it allows for the distinct measurement of various gadolinium species present in a sample.

High-Performance Liquid Chromatography-ICP-OES for Gadolinium Species Separation

To separate and quantify different gadolinium-containing species, High-Performance Liquid Chromatography (HPLC) is often hyphenated with an elemental detector like an Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES) or a Mass Spectrometer (ICP-MS). This combination allows for the physical separation of compounds in the liquid phase, followed by highly sensitive and element-specific detection.

Research on various gadolinium-based contrast agents (GBCAs) demonstrates the power of this technique. In these studies, reversed-phase HPLC is commonly used to separate different gadolinium complexes. A mobile phase often consists of an ammonium (B1175870) acetate buffer, sometimes with a small percentage of an organic solvent like acetonitrile, to facilitate the separation on a C18 column. The separation conditions can be optimized to achieve elution of the target species in under 15 minutes.

A typical application of HPLC-ICP-OES for gadolinium speciation is outlined in the table below, based on established methods for various gadolinium complexes.

ParameterCondition
HPLC SystemAgilent 1260 or similar
ColumnReversed-Phase C18
Mobile Phase10 mM Ammonium Acetate (pH 7.0), with or without 5% Acetonitrile
Flow Rate1.0 mL/min
DetectionICP-OES or ICP-MS
Injection Volume50-100 µL
Typical Detection Limits (Gd)8-35 ng/mL (0.05-0.2 µM)

This method provides excellent linearity over a wide concentration range and has been successfully used to analyze gadolinium species in various matrices. For C6H9GdO6, this technique could be used to separate the gadolinium acetate from any unbound gadolinium ions, potential degradation products, or other impurities, providing a detailed profile of the sample's composition.

Single-Particle ICP-MS and Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) for Insoluble Species

When gadolinium is present in an insoluble or particulate form, specialized techniques are required for characterization. Single-Particle Inductively Coupled Plasma Mass Spectrometry (spICP-MS) and Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) are two such powerful methods.

Single-Particle ICP-MS (spICP-MS) is designed to detect and measure individual nanoparticles or particles in a liquid suspension. A highly diluted sample is introduced into the ICP-MS, such that individual particles enter the plasma one at a time. The instrument is operated with very short integration times (dwell times), often around 100 microseconds, allowing it to capture the transient signal produced by each particle as it is vaporized and ionized. This provides information on the particle size distribution and the mass of gadolinium per particle. This technique has been successfully used to demonstrate the presence of gadolinium in particulate form in various samples.

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is an imaging technique that provides elemental and isotopic information with high spatial resolution (down to 50 nm). A focused primary ion beam (such as Cs⁺ or O⁻) sputters material from a solid sample's surface. The ejected secondary ions are then analyzed by a mass spectrometer. This allows for the creation of detailed elemental maps of the sample surface. NanoSIMS has been used to identify and characterize insoluble, gadolinium-containing structures, revealing them to be amorphous, spheroid particles with sizes ranging from 100-500 nm. Furthermore, NanoSIMS can show the colocalization of gadolinium with other elements like phosphorus, oxygen, and calcium, suggesting the formation of mixed-element species such as gadolinium/calcium phosphates.

Thermal Analysis for Decomposition Pathways and Stability Assessment

Thermal analysis techniques are employed to study the effect of heat on a material, providing critical information about its stability, decomposition pathways, and phase transitions. For gadolinium(III) acetate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for studying decomposition reactions and determining the thermal stability of compounds like gadolinium(III) acetate hydrate (B1144303).

Studies on rare earth acetates, including gadolinium acetate, show a multi-stage decomposition process. The hydrated form of gadolinium(III) acetate, Gd(CH₃CO₂)₃·xH₂O, first undergoes dehydration, typically losing its water molecules at temperatures up to around 220 °C. In some cases, this dehydration can occur in multiple steps, indicating that water molecules are bound differently within the crystal structure.

Following dehydration, the anhydrous gadolinium acetate remains stable up to approximately 400-420 °C. Above this temperature, it begins to decompose into an intermediate gadolinium oxycarbonate (Gd₂O₂CO₃). This intermediate is then further decomposed at higher temperatures to yield the final product, gadolinium(III) oxide (Gd₂O₃).

The decomposition stages for gadolinium acetate hydrate are summarized in the table below.

Decomposition StageTemperature Range (°C)ProcessResulting Product
1~100 - 220DehydrationGd(CH₃CO₂)₃ (Anhydrous)
2~420 - 460Decomposition of Anhydrous AcetateGd₂O₂CO₃ (Oxycarbonate)
3> 600Decomposition of OxycarbonateGd₂O₃ (Oxide)

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. This analysis reveals thermal transitions such as melting, crystallization, and glass transitions, providing data on the temperatures and enthalpy changes associated with these events.

For a compound like this compound, a DSC analysis could reveal:

Endothermic peaks corresponding to the loss of water of hydration, which would align with the mass loss steps observed in TGA.

The melting point of the anhydrous compound, which would appear as a sharp endothermic peak.

Exothermic peaks related to the decomposition of the acetate, which may occur after melting.

A glass transition (Tg) if the material can form an amorphous solid upon cooling from a melt. This would appear as a step change in the baseline of the heat flow curve.

The data from DSC is complementary to TGA, as it measures the energetic changes associated with the mass loss events seen in TGA. For example, the decomposition of the anhydrous acetate would be visible as a significant exothermic peak in the DSC curve, corresponding to the large mass loss in the TGA curve in the same temperature range.

Theoretical and Computational Chemistry of Gadolinium Iii Acetate Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Bonding

Quantum chemical calculations are essential for elucidating the fundamental interactions within gadolinium complexes. Methods like Density Functional Theory (DFT) and ab initio calculations offer insights into the nature of the bonds between the Gd³⁺ ion and its ligands, as well as interactions with the surrounding solvent.

The coordination environment of the Gd³⁺ ion is a primary determinant of its properties. In an aqueous solution of gadolinium(III) acetate (B1210297), the Gd³⁺ ion is coordinated by acetate ligands and water molecules. The exact coordination number—typically 8 or 9 for Gd³⁺—and the geometry of the complex are crucial. aip.org

Computational models are used to predict the most stable structures of these complexes. DFT calculations, often employing hybrid functionals like B3LYP and basis sets such as the Stuttgart/Dresden ECP (SDD) which account for relativistic effects in heavy atoms like gadolinium, can optimize the geometry of potential coordination structures. mdpi.com For instance, calculations can determine the bond lengths between the Gd³⁺ ion and the oxygen atoms of the acetate's carboxylate groups and the coordinated water molecules. Research on various Gd(III) carboxylate complexes shows that the Gd-O bond lengths are a key parameter, typically falling in the range of 2.3 to 2.5 Å. chemrxiv.orgresearchgate.netrsc.org

Table 1: Representative Calculated Parameters for Gd(III) Complexes This table presents typical data ranges obtained from DFT calculations on various Gd(III) carboxylate and aqua complexes, applicable to the theoretical study of Gadolinium(III) Acetate.

ParameterTypical Calculated Value/RangeSignificance
Gd-O Bond Length (Å)2.30 - 2.55Influences coordination geometry and stability. chemrxiv.orgrsc.org
Coordination Number8 or 9Determines the structure of the inner coordination sphere. aip.org
Charge on Gd Ion+1.8 to +2.2 (NPA)Indicates charge transfer and degree of covalency in bonding. acs.org
Hydration Free EnergyVaries with modelA key thermodynamic parameter for stability in solution. acs.org

Quantum chemical methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation. For Gd³⁺ complexes, techniques like time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, corresponding to UV-Visible absorption spectra. researchgate.net While the f-f transitions of Gd³⁺ are typically weak, the calculations can shed light on ligand-to-metal charge transfer bands.

Vibrational spectroscopy is another area where calculations are vital. By calculating the vibrational frequencies of the optimized geometry of the gadolinium(III) acetate complex, a theoretical Infrared (IR) spectrum can be generated. psu.edu This allows for the assignment of specific vibrational modes, such as the symmetric and asymmetric stretching of the coordinated carboxylate groups, providing a detailed picture of the bonding. researchgate.netlpnu.uachemrxiv.org

Furthermore, these calculations quantify intermolecular interactions, particularly hydrogen bonding between the complex and second-sphere water molecules. The strength and geometry of these hydrogen bonds can influence both the structure and the dynamics of the system. researchgate.net

Molecular Dynamics Simulations for Ligand Dynamics and Solvent Exchange Rates

While quantum mechanics excels at describing electronic structure, Molecular Dynamics (MD) simulations are the tool of choice for studying the dynamic evolution of systems over time, from picoseconds to microseconds. chimia.ch For gadolinium(III) acetate, MD simulations can model the behavior of the complex in a fully solvated environment, providing insights that are inaccessible to static calculations. acs.orgresearchgate.net

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For metal complexes, these force fields must be carefully parameterized, often using data from quantum chemical calculations, to accurately model the interactions involving the metal ion. acs.orgnih.gov

A key application of MD is the study of ligand dynamics. The acetate ligands are not static; they can undergo internal rotations and rearrangements. More importantly, the water molecules in the first coordination sphere are in constant exchange with water molecules from the bulk solvent. psu.edursc.org The rate of this exchange (kₑₓ) and the residence lifetime of a water molecule in the inner sphere (τₘ = 1/kₑₓ) are critical parameters that influence the paramagnetic properties of the complex. researchgate.netrsc.org MD simulations, sometimes using advanced techniques like transition path sampling or potential of mean force (PMF) calculations, can be used to model this exchange process and predict these rates, which are often difficult to measure experimentally. psu.edursc.org

Advanced Applications and Materials Science Incorporating Gadolinium Iii Acetate

Role in Catalysis and Chemical Transformations

Gadolinium(III) acetate (B1210297) and its derivatives are recognized for their catalytic activity in various organic chemical transformations. While specific research focusing solely on gadolinium(III) acetate is part of a broader field, the catalytic function of gadolinium compounds is well-documented. Gadolinium-based catalysts are employed in reactions such as carbon-carbon bond formation, esterification, and condensation reactions, where they can enhance reaction rates and yields. mdpi.com The catalytic utility of gadolinium extends to hydrogenation and dehydrogenation processes, which are fundamental in the production of various chemicals. mdpi.com

In the realm of organic synthesis, gadolinium catalysts, including gadolinium trichloride, have been shown to enhance the activity, regioselectivity, and stereoselectivity of reactions like the imino Diels-Alder reaction under mild conditions. gcsu.edu More recently, gadolinium photocatalysts have been utilized in [2+2] cycloaddition/ring-expansion strategies. researchgate.net While these examples often use other gadolinium salts, gadolinium(III) acetate is also listed as a catalyst for organic synthesis. ottokemi.com The choice of the acetate anion can influence the solubility and reactivity of the gadolinium catalyst in different reaction media. Furthermore, gadolinium compounds are explored in the context of biodiesel production through transesterification, a field dominated by heterogeneous catalysis where the development of efficient and reusable catalysts is a key area of research. sapub.orgornl.govresearchgate.netmdpi.comfrontiersin.org

Development of Advanced Optical and Photo-Optical Materials

The distinct optical properties of the gadolinium ion are harnessed in a variety of advanced optical and photo-optical materials, with gadolinium(III) acetate often serving as a key starting material.

Gadolinium(III) acetate is integral to the production of phosphors, particularly those used in applications like color television tubes. alfachemic.com The high purity of gadolinium(III) acetate is crucial for the performance of these luminescent materials. alfachemic.com Gadolinium(III) complexes, in general, are known for their phosphorescence. researchgate.net While the Gd³⁺ ion itself has a characteristic UV emission around 312 nm, its primary role in many luminescent materials is to act as a host lattice for other rare-earth ions, facilitating efficient energy transfer to the emitting ions. researchgate.netresearchgate.net

The luminescent properties of gadolinium-containing materials are extensively studied for applications in solid-state lasers, fluorescent lamps, and medical imaging. chemsrc.com For instance, gadolinium chelates can exhibit phosphorescence from the UV to the red spectral region, depending on the organic ligands attached to the gadolinium ion. researchgate.net The heavy-atom effect of gadolinium can facilitate intersystem crossing in the ligands, leading to enhanced phosphorescence. researchgate.net

Table 1: Luminescent Properties of Selected Gadolinium(III) Chelates

Chelate Emission Type Wavelength (λmax) Color
Gd(dtpaH2) Metal-centered ff state 312 nm UV
Gd(hfac)3 Intraligand triplet 462 nm Bluish
Gd(tta)3 Intraligand triplet 505 nm Green

This table is based on data for various gadolinium chelates, illustrating the range of luminescent properties achievable. researchgate.net

Gadolinium(III) acetate is utilized in the creation of specialized optical glasses. ottokemi.comottokemi.com Gadolinium compounds, including those derived from the acetate, are also used as dopants for Gadolinium Yttrium Garnet (Gd:Y3Al5O12), a material with significant applications in microwave technology and as a substrate for magneto-optical films. alfachemic.com

A notable application is in the fabrication of gadolinium-doped silica optical fibers. Research has demonstrated that silica fibers doped with small concentrations of gadolinium ions exhibit a giant Faraday rotation, which is two orders of magnitude larger than that of conventional telecom fibers. ias.ac.in This property is crucial for the development of a new class of optical isolators, which are essential components in laser systems to prevent back-reflections. ias.ac.in Gadolinium-doped materials are also investigated for their potential in solid-state lasers. biosynth.com

Engineering of Structural Ceramics and Electrical Components

Gadolinium(III) acetate is a precursor material in the fabrication of advanced structural ceramics and electrical components. ottokemi.comalfachemic.comottokemi.com The thermal decomposition of gadolinium acetate yields gadolinium oxide (Gd2O3), a key component in many ceramic formulations. The properties of the final ceramic can be influenced by the characteristics of the precursor and the processing conditions.

The addition of gadolinium oxide to ceramic matrices can significantly alter their physical and electrical properties. For instance, in gadolinium-doped ceria (GDC) ceramics, which are used as electrolytes in solid oxide fuel cells (SOFCs), the sintering temperature has a profound effect on the material's density, grain size, and ultimately, its electrical conductivity. ias.ac.in Increasing the sintering temperature of GDC generally leads to increased grain size, higher density, and improved ionic conductivity, with a corresponding decrease in the activation energy for conduction. ias.ac.in

Gadolinium doping has also been shown to modify the microstructure and dielectric properties of bismuth ferrite (B1171679) titanate ceramics. mdpi.com The introduction of gadolinium ions can change the grain shape from plate-like to rounded and affect the electric permittivity of the material. mdpi.com Furthermore, gadolinium oxide is used as an additive to enhance the toughness of materials like zirconia. researchgate.net

Table 2: Effect of Sintering Temperature on Gadolinium-Doped Ceria (GDC10) Ceramics

Sample ID Sintering Temperature (°C) Average Grain Size (μm) Activation Energy (eV)
GDC114 1473 0.75 1.251
GDC115 1573 2.0 -
GDC116 1673 2.5 -

This table is compiled from data on Ce0.9Gd0.1O1.95 ceramics, illustrating the impact of processing on material properties. ias.ac.in

Utilization as Doping Agents in Metal Oxide Systems and Garnets

Gadolinium(III) acetate serves as a source of gadolinium for doping various metal oxide systems and garnets, thereby tuning their properties for specific electronic and optical applications.

Gadolinium doping is a strategy to modify the crystal structure and properties of garnet materials. For example, gadolinium gallium garnet (GGG, Gd3Ga5O12) and yttrium aluminum garnet (YAG, Y3Al5O12) are important materials for optical components. alfachemic.comwikipedia.org Gadolinium(III) acetate can be used as a precursor in the synthesis of these garnets. alfachemic.com The co-precipitation method, for instance, can be used to prepare gadolinium gallium garnet powders from precursor solutions. researchgate.net Doping YAG with other rare-earth ions like neodymium (Nd:YAG) creates a widely used laser medium. wikipedia.org

Doping semiconductor metal oxides with gadolinium can significantly alter their electronic and sensing properties. Gadolinium(III) acetate can be a precursor for creating gadolinium-doped semiconductor materials.

When gadolinium is doped into titanium dioxide (TiO2), it can influence the photocatalytic activity of the material. Studies have shown that an optimal concentration of gadolinium doping can enhance the degradation of organic pollutants under UV light. mdpi.com The presence of gadolinium can inhibit the recombination of photo-generated electrons and holes, leading to improved photocatalytic efficiency. mdpi.com

In zinc oxide (ZnO) nanoparticles, gadolinium doping has been observed to affect the crystallite size and electrical properties. The rate of photocatalytic degradation of organic dyes can be increased with an optimal level of gadolinium doping. researchgate.net Research has also shown that gadolinium doping can decrease the resistivity of ZnO powders. researchgate.net

The introduction of gadolinium into semiconductor materials can also influence their conductivity. In gadolinia-doped ceria electrolytes, co-doping with other elements is explored to enhance electrical conductivity for applications in solid oxide fuel cells. chemicalbook.com The ionic size of the dopant relative to the host cation plays a crucial role in determining the resulting electrical properties. chemicalbook.com While not directly focused on gas sensing, these modifications of semiconductor properties are fundamental to the mechanisms of chemoresistive gas sensors, where changes in conductivity upon exposure to a target gas are measured.

Precursors for Nanomaterial Synthesis

Gadolinium(III) acetate (C₆H₉GdO₆) serves as a critical precursor in the bottom-up synthesis of advanced gadolinium-based nanomaterials. Its utility stems from its solubility in various solvents and its ability to decompose cleanly at elevated temperatures, yielding gadolinium oxide or enabling the controlled formation of gadolinium clusters. This makes it a versatile starting material for producing nanoparticles with tailored sizes, shapes, and properties for various technological applications.

Synthesis of Gadolinium Oxide Nanoparticles

Gadolinium(III) acetate is a key reagent in the fabrication of gadolinium oxide (Gd₂O₃) nanoparticles, which are of significant interest due to their paramagnetic properties. metu.edu.tr Various synthesis techniques have been developed to control the morphology and size of these nanoparticles, which is crucial for their performance in applications like magnetic resonance imaging (MRI). metu.edu.trnih.gov

One common approach is the thermal decomposition of a gadolinium oleate precursor, which can be formed from gadolinium acetate. This method allows for the synthesis of differently sized Gd₂O₃ nanodisks. rsc.org Another established technique is the polyol method, where gadolinium acetate is heated in a high-boiling point alcohol like diethylene glycol (DEG) or triethylene glycol (TEG). This process, carried out at temperatures around 180°C for several hours, can produce Gd₂O₃ nanoparticles with hydrodynamic sizes of approximately 50 nm. researchgate.net

Other methods reported for synthesizing Gd₂O₃ nanoparticles from gadolinium precursors include mechanochemical reactions followed by calcination, and simple polyol-free aqueous methods which can yield ultra-small nanoparticles in the 1.5-2.5 nm range. metu.edu.truwa.edu.au The choice of synthesis route directly influences the resulting particle characteristics.

Table 1: Synthesis Methods for Gadolinium Oxide (Gd₂O₃) Nanoparticles Using Gadolinium Precursors

Synthesis Method Precursor(s) Typical Resulting Particle Size Key Process Details
Thermal Decomposition Gadolinium Oleate (from Gadolinium precursor) Varies (nanodisks) Decomposition of the oleate precursor at high temperatures. rsc.org
Polyol Method Gadolinium(III) Acetate ~18-50 nm Reaction in diethylene glycol (DEG) or triethylene glycol (TEG) at ~180°C for 4 hours. researchgate.net
Mechanochemical Synthesis Gadolinium Chloride, Sodium Hydroxide (B78521) ~20 nm Mechanical milling of dry powders followed by calcination at ~500°C. uwa.edu.au
Aqueous Polyol-Free Gadolinium Precursor 1.5-2.5 nm Optimized synthesis in an aqueous medium without a polyol solvent. metu.edu.tr
Thermal Decomposition Gadolinium Carbonate (from Gadolinium Nitrate) 2-43 nm (average 20 nm) Thermal decomposition of gadolinium carbonate precipitated from a nitrate (B79036) solution. nih.gov

Directed Assembly and Encapsulation Strategies (e.g., carbon nanohorns)

Beyond nanoparticle synthesis, Gadolinium(III) acetate is instrumental in the directed assembly of metallic clusters onto specific nanostructures. A notable example involves the use of single-wall carbon nanohorns (NHs), a type of carbon nanotube. nih.gov By mixing Gadolinium(III) acetate tetrahydrate with oxidized nanohorns in methanol, researchers have achieved the selective deposition of gadolinium(III) clusters specifically at the hydrophilic hole openings on the nanohorn surface. nih.govresearchgate.net

This process leverages the high oxygen affinity and large ionic radius of the gadolinium(III) ion. nih.gov The oxidized holes on the carbon nanohorns provide hydrophilic sites where the gadolinium acetate can preferentially react and assemble. The number of gadolinium atoms in the resulting cluster can be controlled by the size and location of these openings. nih.gov This method allows for the precise placement of one to many metal atoms, a significant challenge in nanomaterial fabrication due to the tendency of metal atoms to form larger, uncontrolled aggregates. nih.gov

Encapsulation is another key strategy, often employed to enhance the stability and biocompatibility of gadolinium-based materials. mdpi.com While direct encapsulation of gadolinium acetate is less common, the nanoparticles synthesized from it are frequently encapsulated. Amphiphilic copolymers are effective agents for encapsulating a variety of nanomaterials. mdpi.com For instance, nanoparticles can be encapsulated within supramolecular structures, such as those formed by the assembly of molecular building blocks, to create more effective and stable agents for biomedical applications. nih.gov

Table 2: Research Findings on Directed Assembly with Gadolinium(III) Acetate

Nanostructure Precursor Solvent Key Finding Reference
Single-Wall Carbon Nanohorns (oxidized) Gadolinium(III) acetate tetrahydrate Methanol Selective deposition and aggregation of Gd(III) ions in the hydrophilic hole openings of the nanohorns. nih.gov

Fundamental Studies in Magnetic Refrigeration and Magnetocaloric Materials

Gadolinium and its compounds are central to the study and development of magnetic refrigeration, a technology that utilizes the magnetocaloric effect (MCE) as an alternative to conventional gas-compression cooling. arxiv.orgum.si The MCE is the thermal response of a magnetic material to an applied magnetic field, where the material heats up when magnetized and cools down when demagnetized. um.si Gadolinium is a benchmark material for this technology, particularly for applications near room temperature, due to its large magnetic moment and a Curie temperature of approximately 294 K (21°C). arxiv.org

Fundamental research in this area explores materials that exhibit a large MCE. Gadolinium(III) compounds, including polynuclear and polymeric derivatives of gadolinium acetate, have been shown to display significant magnetocaloric effects. researchgate.net The efficiency of a magnetocaloric material is often quantified by the isothermal magnetic entropy change (-ΔSₘ). Studies on gadolinium acetate derivatives have revealed that their magnetic properties and MCE are highly dependent on their molecular structure, specifically the Gd-O-Gd angles and the Gd···Gd distances, which determine whether the magnetic interactions are ferromagnetic or antiferromagnetic. researchgate.net

For example, certain polymeric gadolinium(III) acetate chains have been found to exhibit ferromagnetic interactions and a large MCE. researchgate.net The magnetic density of the material plays a crucial role, with higher magnetic density generally leading to a larger MCE. researchgate.net These fundamental studies are vital for designing new molecular coolants with enhanced performance for low-temperature magnetic refrigeration. scispace.com

Table 3: Magnetocaloric Properties of Selected Gadolinium-Based Materials

Material -ΔSₘ (J K⁻¹ kg⁻¹) Temperature (K) Magnetic Field Change (T) Key Structural Feature
[Gd(OAc)₃(H₂O)₀.₅]ₙ 47.7 2.0 7 Polymeric chain with high magnetic density. researchgate.net
[Gd(mes)(H₂O)₆]ₙ 36.0 2.0 9 Coordination polymer with trimesic acid. rsc.org
Pure Gadolinium (Gd) ~10 294 5 Elemental ferromagnet. arxiv.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing C₆H₉GdO₆, and how can researchers optimize yield and purity?

  • Methodological Answer : Begin with literature review protocols (e.g., using SciFinder or Reaxys) to identify synthetic routes such as ligand substitution or chelation reactions involving gadolinium salts and organic precursors. Optimize reaction conditions (temperature, solvent, stoichiometry) using design-of-experiments (DoE) frameworks. Characterize intermediates via FT-IR, NMR, and elemental analysis to track reaction progress . Validate purity using HPLC or mass spectrometry, adhering to IUPAC guidelines for compound characterization .

Q. How can researchers characterize the structural and electronic properties of C₆H₉GdO₆ to confirm its coordination geometry?

  • Methodological Answer : Employ X-ray crystallography for definitive structural elucidation. For dynamic studies, use UV-Vis spectroscopy to monitor ligand-field transitions and electron paramagnetic resonance (EPR) to assess gadolinium(III) electron configuration. Pair with computational methods (DFT calculations) to correlate experimental data with theoretical models .

Q. What strategies are effective for conducting a systematic literature review on C₆H₉GdO₆’s physicochemical properties?

  • Methodological Answer : Use Boolean operators in databases like PubMed or Web of Science (e.g., "C₆H₉GdO₆ AND (stability OR solubility)"). Prioritize peer-reviewed journals and avoid non-curated sources like patents or preprints. Cross-reference citations in review articles to identify foundational studies .

Advanced Research Questions

Q. How should researchers design experiments to investigate the magnetic anisotropy of C₆H₉GdO₆ in varying temperature regimes?

  • Methodological Answer : Implement SQUID magnetometry under controlled temperatures (1.8–300 K) with field-dependent measurements. Use the Curie-Weiss law to analyze magnetic susceptibility data. Address instrumental uncertainties (e.g., diamagnetic corrections) via blank sample calibration . For reproducibility, document experimental parameters using the FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can contradictory results in C₆H₉GdO₆’s thermodynamic stability data be resolved?

  • Methodological Answer : Conduct comparative studies using isothermal titration calorimetry (ITC) and thermogravimetric analysis (TGA) under identical conditions. Apply statistical tools (e.g., ANOVA) to assess variability. Replicate experiments across independent labs to rule out procedural biases . Critically evaluate sample preparation protocols (e.g., hydration levels, crystallinity) as potential confounding factors .

Q. What interdisciplinary approaches enhance the study of C₆H₉GdO₆’s potential biomedical applications?

  • Methodological Answer : Integrate chemistry with biophysics by assessing cytotoxicity via cell viability assays (MTT or LDH release) and MRI relaxivity measurements. Use PICO frameworks to define research parameters: Population (in vitro cell lines), Intervention (C₆H₉GdO₆ exposure), Comparison (commercial contrast agents), Outcome (relaxivity rates, cell death) . Validate biocompatibility through ethical review boards and adhere to OECD guidelines for nanomaterial testing .

Methodological Frameworks for Rigorous Research

Q. How can researchers apply the FINER criteria to evaluate the feasibility of a C₆H₉GdO₆-based study?

  • Methodological Answer :

  • Feasible : Ensure access to gadolinium precursors and specialized instrumentation (e.g., gloveboxes for air-sensitive syntheses).
  • Interesting : Align with gaps in lanthanide coordination chemistry (e.g., unexplored ligand systems).
  • Novel : Explore hybrid materials combining C₆H₉GdO₆ with polymers for multifunctional applications.
  • Ethical : Address gadolinium’s environmental impact via waste management plans.
  • Relevant : Link to advancements in MRI contrast agents or quantum computing materials .

Q. What steps ensure robust data interpretation in studies of C₆H₉GdO₆’s redox behavior?

  • Methodological Answer : Triangulate cyclic voltammetry data with XPS analysis to confirm oxidation states. Use negative controls (e.g., ligand-only samples) to isolate gadolinium-specific signals. Publish raw datasets in repositories like Zenodo to enable third-party validation .

Tables: Key Analytical Techniques for C₆H₉GdO₆ Research

Property Analyzed Technique Critical Parameters
Structural IntegrityX-ray CrystallographyResolution (< 1.0 Å), R-factor (< 5%)
Magnetic PropertiesSQUID MagnetometryField range (0–7 T), temperature control
PurityHPLC-UV/VisColumn type (C18), mobile phase gradient
Thermodynamic StabilityIsothermal Calorimetry (ITC)Titrant concentration, stirring speed

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